molecular formula C20H12Cl2N2O2 B2971613 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide CAS No. 346653-11-0

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide

Cat. No.: B2971613
CAS No.: 346653-11-0
M. Wt: 383.23
InChI Key: GQECGENDXSYUKI-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide” is a chemical compound with a molecular formula of C19H13N3O2 . It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure . Benzoxazole derivatives are known for their wide spectrum of pharmacological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzoxazole ring fused to a benzene ring, attached to a phenyl group via a nitrogen atom . The exact structure would require more specific information or computational modeling to determine.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 315.325 Da, a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a polar surface area of 68 Å2 .

Scientific Research Applications

Herbicidal Activity

Compounds related to N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as active herbicides against annual and perennial grasses. These compounds show potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, highlighting their relevance in agricultural science and weed management research (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Synthesis of Benzoxazolones

Benzoxazolone structures are present in various clinical pharmaceuticals, drug candidates, and compounds with a wide spectrum of biological activities. Research has developed mild methods for synthesizing 3-alkylbenzoxazolones from nitroarenes, which involves converting nitroarenes to N-alkyl-N-arylhydroxylamines and then treating them with trichloroacetyl chloride. This method is highlighted for its mildness, wide scope, and economical benefits, and it preserves many sensitive groups during the reaction (R. Ram, V. Soni, 2013).

Detection of Mercuric Ions

Studies have also explored the use of tribenzamides, which are structurally related to the query compound, for the detection of mercuric ions in aqueous media. These studies involve the synthesis of novel tribenzamides and their application in modifying electrodes for electrochemical detection. The sensitivity and selectivity of these modified electrodes for detecting mercuric ions highlight the potential environmental and analytical chemistry applications of benzoxazole derivatives (Aalia Manzoor et al., 2022).

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-10-7-13(11-16(15)22)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECGENDXSYUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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